6-pyridin-2-yl-1H-pyrimidin-2-one
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Overview
Description
6-pyridin-2-yl-1H-pyrimidin-2-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-1H-pyrimidin-2-one typically involves the condensation of 2-aminopyridine with a suitable pyrimidine precursor. One common method is the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of 2-chloropyrimidine, which reacts with 2-aminopyridine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using the aforementioned synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-pyridin-2-yl-1H-pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
6-pyridin-2-yl-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-pyridin-2-yl-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer therapies.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
6-pyridin-2-yl-1H-pyrimidin-2-one can be compared with other similar compounds, such as:
2-(2-Pyridyl)pyrimidine: This compound has a similar structure but lacks the carbonyl group, which affects its reactivity and biological activity.
4-(2-Pyridyl)quinazoline: This compound has a quinazoline ring instead of a pyrimidine ring, leading to different chemical properties and applications.
2-(4-Pyridyl)pyrimidine: This isomer has the pyridine ring attached at a different position, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of pyridine and pyrimidine rings, which imparts unique chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyridin-2-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) |
InChI Key |
UOTBJVBNJVDWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
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